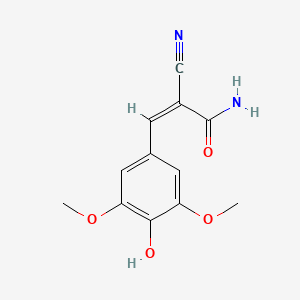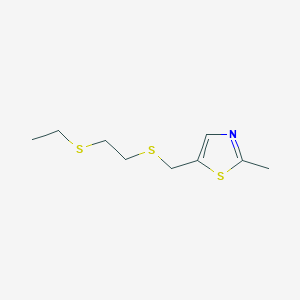
1-(2,2-Difluoroethyl)-3-propan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Difluoroethyl)-3-propan-2-ylurea, also known as DFEPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it useful in laboratory experiments. In
作用机制
The mechanism of action of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea is not well understood. However, it is believed that 1-(2,2-Difluoroethyl)-3-propan-2-ylurea acts as an inhibitor by binding to the active site of enzymes and blocking their activity. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been shown to have a high affinity for the active site of acetylcholinesterase and butyrylcholinesterase, which makes it a promising candidate for the design of inhibitors for these enzymes.
Biochemical and Physiological Effects:
1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been shown to have unique biochemical and physiological effects. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 1-(2,2-Difluoroethyl)-3-propan-2-ylurea in lab experiments is its high affinity for the active site of enzymes. This makes 1-(2,2-Difluoroethyl)-3-propan-2-ylurea a promising candidate for the design of inhibitors for various enzymes. However, one of the limitations of using 1-(2,2-Difluoroethyl)-3-propan-2-ylurea is its potential toxicity. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea. One of the main directions is the design of inhibitors for various enzymes using 1-(2,2-Difluoroethyl)-3-propan-2-ylurea as a ligand. Another direction is the study of the biochemical and physiological effects of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea on cognitive function. Additionally, the potential toxicity of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea needs to be further studied to determine its safety for use in lab experiments.
Conclusion:
1-(2,2-Difluoroethyl)-3-propan-2-ylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it useful in laboratory experiments. The study of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has several future directions, including the design of inhibitors for various enzymes and the study of its effects on cognitive function.
合成方法
The synthesis of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea involves the reaction of propan-2-amine with 2,2-difluoroethyl isocyanate. This reaction results in the formation of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea, which is a white crystalline solid with a melting point of 94-96°C. The synthesis of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea is a straightforward process that can be carried out using standard laboratory techniques.
科学研究应用
1-(2,2-Difluoroethyl)-3-propan-2-ylurea has potential applications in various scientific research fields. One of the main applications of 1-(2,2-Difluoroethyl)-3-propan-2-ylurea is in the study of protein-ligand interactions. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has been used as a ligand in the design of inhibitors for various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 1-(2,2-Difluoroethyl)-3-propan-2-ylurea has also been used in the design of inhibitors for the M2 proton channel of the influenza A virus.
属性
IUPAC Name |
1-(2,2-difluoroethyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O/c1-4(2)10-6(11)9-3-5(7)8/h4-5H,3H2,1-2H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBMOMKDCWZXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3-propan-2-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)

![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)


![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)


![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)

![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7635906.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)